![molecular formula C12H12FN3O2S B11173700 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B11173700.png)
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biology: Thiadiazole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer activities. This compound may be studied for its potential as a therapeutic agent.
Medicine: The fluorobenzamide moiety is known for its potential as a pharmacophore in drug design. This compound may be investigated for its potential as a drug candidate for various diseases.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors involved in various biological processes, while the fluorobenzamide moiety may enhance binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide can be compared with other thiadiazole derivatives such as:
N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide: Similar structure but with a methyl group instead of an ethoxymethyl group.
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylbenzamide: Similar structure but with a phenyl group instead of a fluorine atom.
The uniqueness of this compound lies in the combination of the ethoxymethyl group and the fluorobenzamide moiety, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H12FN3O2S |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C12H12FN3O2S/c1-2-18-7-10-15-16-12(19-10)14-11(17)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,16,17) |
InChI Key |
XYQDIWWSDYTOKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


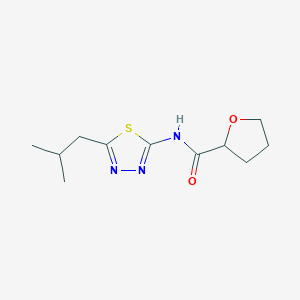

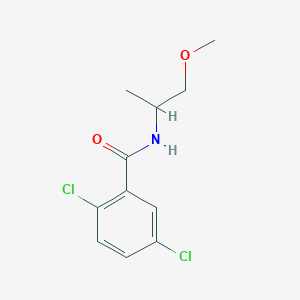



![1-tert-butyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173658.png)
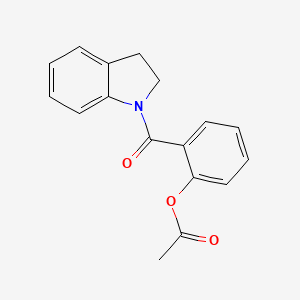
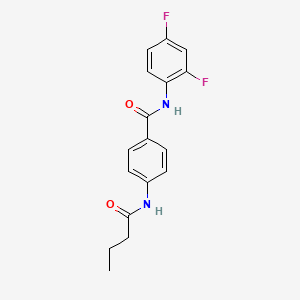
![N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide](/img/structure/B11173679.png)
![N-(2-methylbutan-2-yl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11173686.png)
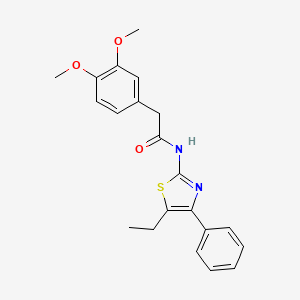
![N-[4-(butylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B11173695.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11173702.png)
